![molecular formula C27H42O5SSn B13759139 2-Ethylhexyl 4-[[(benzoylthio)dibutylstannyl]oxy]-4-oxoisocrotonate CAS No. 5762-18-5](/img/structure/B13759139.png)
2-Ethylhexyl 4-[[(benzoylthio)dibutylstannyl]oxy]-4-oxoisocrotonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylhexyl 4-[[(benzoylthio)dibutylstannyl]oxy]-4-oxoisocrotonate is a complex organotin compound with the molecular formula C27H42O5SSn. This compound is known for its unique structure, which includes a benzoylthio group and a dibutylstannyl group, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 4-[[(benzoylthio)dibutylstannyl]oxy]-4-oxoisocrotonate typically involves the reaction of 2-ethylhexyl 4-oxoisocrotonate with benzoyl chloride and dibutyltin oxide. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylhexyl 4-[[(benzoylthio)dibutylstannyl]oxy]-4-oxoisocrotonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the benzoylthio group to a thiol group.
Substitution: The dibutylstannyl group can be substituted with other organometallic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Organometallic reagents like Grignard reagents are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various organometallic derivatives.
Aplicaciones Científicas De Investigación
2-Ethylhexyl 4-[[(benzoylthio)dibutylstannyl]oxy]-4-oxoisocrotonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 2-Ethylhexyl 4-[[(benzoylthio)dibutylstannyl]oxy]-4-oxoisocrotonate involves its interaction with molecular targets such as enzymes and receptors. The benzoylthio group can form covalent bonds with thiol groups in proteins, affecting their function. The dibutylstannyl group can interact with metal-binding sites, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Ethylhexyl 4-oxoisocrotonate: Lacks the benzoylthio and dibutylstannyl groups.
Benzoylthio derivatives: Compounds with similar benzoylthio groups but different organometallic groups.
Dibutylstannyl compounds: Compounds with dibutylstannyl groups but different organic moieties.
Uniqueness
2-Ethylhexyl 4-[[(benzoylthio)dibutylstannyl]oxy]-4-oxoisocrotonate is unique due to its combination of benzoylthio and dibutylstannyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
5762-18-5 |
|---|---|
Fórmula molecular |
C27H42O5SSn |
Peso molecular |
597.4 g/mol |
Nombre IUPAC |
4-O-[benzoylsulfanyl(dibutyl)stannyl] 1-O-(2-ethylhexyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C12H20O4.C7H6OS.2C4H9.Sn/c1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14;8-7(9)6-4-2-1-3-5-6;2*1-3-4-2;/h7-8,10H,3-6,9H2,1-2H3,(H,13,14);1-5H,(H,8,9);2*1,3-4H2,2H3;/q;;;;+2/p-2/b8-7-;;;; |
Clave InChI |
JNVDDDHXSAKOHZ-LIIRSGIESA-L |
SMILES isomérico |
CCCCC(CC)COC(=O)/C=C\C(=O)O[Sn](CCCC)(CCCC)SC(=O)C1=CC=CC=C1 |
SMILES canónico |
CCCCC(CC)COC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)SC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


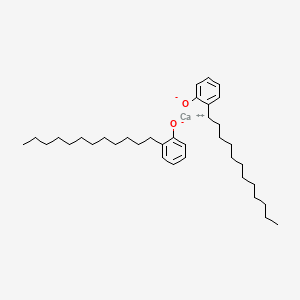
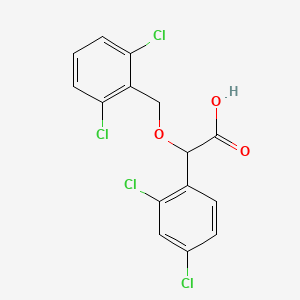
![Sodium 6,7-bis[(phenylsulfonyl)oxy]naphthalene-2-sulfonate](/img/structure/B13759065.png)
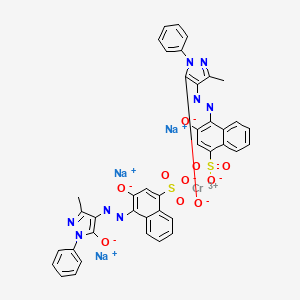
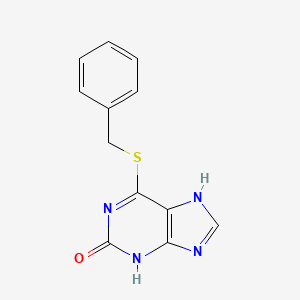
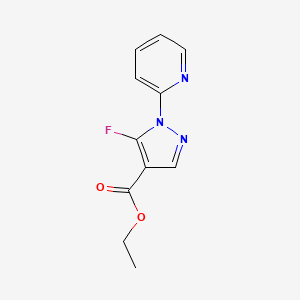


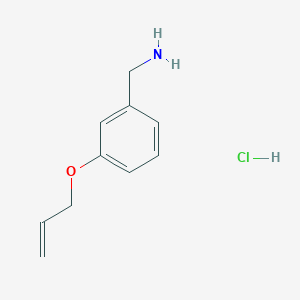
![2-[2,3-Dichloro-4-(3-oxo-3-thiophen-2-ylprop-1-enyl)phenoxy]acetic acid](/img/structure/B13759115.png)
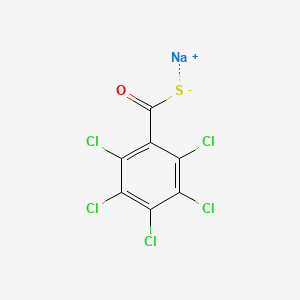
![2,2'-{Ethane-1,2-diylbis[(carboxymethyl)imino]}diacetate (non-preferred name)](/img/structure/B13759117.png)
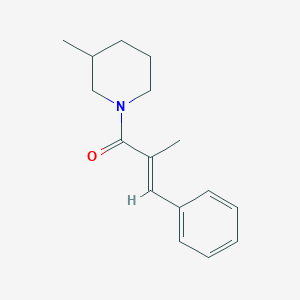
![(8R,10S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione](/img/structure/B13759137.png)
